6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

説明

Molecular Architecture and IUPAC Nomenclature

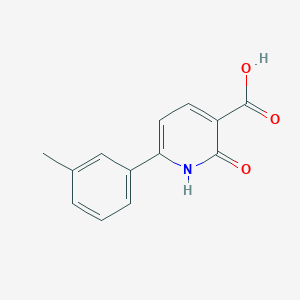

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines as 6-(3-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid. The molecular formula C₁₃H₁₁NO₃ indicates a molecular weight of 229.23 grams per mole, representing a moderately sized heterocyclic structure with multiple functional groups. The compound's architecture consists of a central 2-oxo-1,2-dihydropyridine ring system substituted at the 6-position with a 3-methylphenyl group and at the 3-position with a carboxylic acid functionality.

The Simplified Molecular Input Line Entry System representation provides insight into the connectivity: CC1=CC(=CC=C1)C2=CC=C(C(=O)N2)C(=O)O. This notation clearly demonstrates the meta-positioning of the methyl group on the phenyl ring, which distinguishes this isomer from its ortho and para counterparts. The International Chemical Identifier string InChI=1S/C13H11NO3/c1-8-3-2-4-9(7-8)11-6-5-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) provides complete structural specification including tautomeric hydrogen positioning.

The molecular geometry exhibits characteristic features of the dihydropyridine class, with the pyridine ring adopting a planar configuration that facilitates conjugation throughout the aromatic system. The carboxylic acid group at position 3 introduces additional hydrogen bonding capabilities, while the ketone at position 2 participates in tautomeric equilibria. The 3-methylphenyl substituent at position 6 extends the molecular framework and influences both steric and electronic properties of the overall structure.

特性

IUPAC Name |

6-(3-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8-3-2-4-9(7-8)11-6-5-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUVPLKCVZCRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Approaches

Multi-Component Reactions Involving Aromatic Aldehydes and Amines

A widely reported approach to synthesize functionalized 2-oxo-1,2-dihydropyridine-3-carboxylic acids involves a three-component reaction between aromatic aldehydes (such as 3-methylbenzaldehyde), primary amines, and Meldrum’s acid or its derivatives. This method allows the formation of the pyridone ring via heterocyclization and subsequent functionalization at the 6-position with aryl groups.

For example, in related compounds, a three-component reaction between 3-formylchromone, primary amines, and Meldrum’s acid derivatives has been successfully employed to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acids with high yields (up to 86%) and good purity.

The reaction typically proceeds under reflux conditions in ethanol or other suitable solvents, often catalyzed by acids such as HCl or Lewis acids like ZnCl₂ to facilitate cyclization.

Heterocyclization of Aminomethylidene Derivatives

Another method involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with appropriate nucleophiles such as cyanothioacetamide or active methylene compounds. This approach enables regioselective functionalization and formation of the pyridone ring system.

For instance, synthesis of 6-substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acids has been achieved by reacting aminomethylidene Meldrum’s acid derivatives with enamino-1,3-diketones under basic conditions (KOH), followed by acidification to yield the desired pyridone carboxylic acids.

This method allows for the introduction of various substituents at the 6-position, including aryl groups such as 3-methylphenyl, by selecting appropriate starting materials.

Specific Synthetic Route for 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Based on the above general methods and literature precedents, a plausible synthetic sequence for the target compound is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. | 3-Methylbenzaldehyde + Primary amine + Meldrum’s acid | Three-component condensation under reflux in ethanol with acid catalyst (e.g., HCl) to form an intermediate aminomethylidene derivative |

| 2. | Base (KOH) treatment | Promotes heterocyclization to form the 2-oxo-1,2-dihydropyridine ring system |

| 3. | Acidification (e.g., HCl) | Protonates intermediate to yield 6-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |

| 4. | Purification | Recrystallization from ethanol or chromatographic methods to obtain pure product |

This route typically yields the target compound in moderate to good yields (50–85%), depending on reaction optimization.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | Ethanol or ethanol/water mixtures | Good solubility and facilitates reflux; affects reaction rate |

| Temperature | 70–100 °C (reflux) | Higher temperature promotes cyclization but excessive heat may cause decomposition |

| Catalyst | Acidic (HCl) or Lewis acids (ZnCl₂) | Catalyzes cyclization and improves yield |

| Reaction Time | 1–4 hours | Sufficient time needed for complete conversion |

| Work-up | Acidification followed by recrystallization | Removes impurities and isolates pure acid |

Analytical Data Supporting Preparation

Melting Point : Similar 2-oxo-1,2-dihydropyridine-3-carboxylic acids with aromatic substituents show melting points in the range of 190–210 °C, indicating good crystallinity and purity.

NMR Spectroscopy : Characteristic signals include carbonyl carbon resonances near δ 160–165 ppm and aromatic protons corresponding to the 3-methylphenyl group. Substituent effects may cause slight shifts.

Yield : Reported yields for analogous compounds range from 67% to 86%, depending on the substituents and reaction conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Three-component condensation | 3-Methylbenzaldehyde, primary amine, Meldrum’s acid | EtOH, reflux, acid catalyst | 67–86 | Straightforward, scalable |

| Heterocyclization of aminomethylidene derivatives | Aminomethylidene Meldrum’s acid + enamino-1,3-diketone | KOH, then acidification | ~50–70 | Allows regioselective substitution |

| Alternative functionalization | Nucleophilic substitution or Pd-catalyzed coupling | Anhydrous DMF, inert atmosphere | Not reported | For introduction of cyclopropyl or other groups |

Research Findings and Notes

The three-component reaction method is favored for its operational simplicity and good yields in synthesizing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with aryl substitutions.

The heterocyclization approach provides access to diverse substitution patterns but may require careful control of base and acidification steps to optimize yield and purity.

No direct reports of 6-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid synthesis via transition-metal catalysis or alternative modern methods were found, suggesting traditional condensation and cyclization remain the primary routes.

Purification by recrystallization from ethanol is effective for isolating the compound as a yellow solid with high purity.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

科学的研究の応用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyridine ring and carboxylic acid group make it a versatile intermediate in organic synthesis.

Biology: In biological research, 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, and antimicrobial activities.

Medicine: This compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

作用機序

The mechanism by which 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in antioxidant applications, it may act by scavenging free radicals and preventing oxidative stress. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

類似化合物との比較

Key Observations :

- Chlorophenyl derivatives (e.g., 6-(3-chlorophenyl)-) exhibit higher molecular weights due to the chlorine atom .

- Melting Points : Derivatives with electron-withdrawing groups (e.g., thiophen-2-yl in 15c) show higher melting points (266–268°C), possibly due to enhanced intermolecular interactions .

- Synthesis Methods: Most analogs are synthesized via reflux in ethanol/HCl or DMF with bases like K₂CO₃. Yields and purity depend on reaction time and purification techniques (e.g., column chromatography) .

Antioxidant Activity

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : Exhibited 79.05% radical scavenging activity (DPPH assay), comparable to ascorbic acid (82.71%) .

- 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : Lower activity (17.55%), suggesting electron-donating groups (e.g., methoxy) may reduce efficacy .

Antimicrobial Activity

- 6-(5-(5-Cyano-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-4-phenylthieno[2,3-b]thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (11): Demonstrated moderate inhibition against Staphylococcus aureus and Escherichia coli, attributed to the thienothiophene motif enhancing membrane interaction .

Ligand-Protein Interactions

- Molecular docking studies highlight the carboxylic acid group’s role in forming hydrogen bonds with target proteins, as seen in analogs like 5-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid .

Industrial and Pharmacological Relevance

- Salt Formation : The carboxylic acid group enables salt formation (e.g., sodium or potassium salts), improving solubility for pharmaceutical formulations .

- Complexation : Analogous compounds (e.g., 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid) are studied as ligands for metal ions, useful in catalysis or material science .

生物活性

6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article provides an overview of its structural properties, biological activities, and relevant research findings.

Structural Information

The molecular formula for 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is C13H11NO3. The compound features a dihydropyridine core with a carboxylic acid functional group, which is often associated with various biological activities.

2D Structure

2D Structure

Biological Activity

Research has indicated that compounds within the dihydropyridine class exhibit a variety of biological activities, including:

- Antioxidant Activity : Dihydropyridines have demonstrated the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.

- Anticancer Properties : Some studies have highlighted the potential of dihydropyridines to inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values in the micromolar range against various cancer cell lines, indicating significant antiproliferative activity.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific kinases involved in cancer progression. For example, compounds similar to 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid have shown inhibition of VEGFR-2 kinase with reported IC50 values around 1.46 µM .

Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of dihydropyridine derivatives, including 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The results indicated that these compounds exhibited significant cytotoxic effects on human colorectal carcinoma cell lines (SW620), with a reduction in tumor growth rates observed in xenograft models .

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibitory potential of dihydropyridine derivatives. The study reported that certain modifications to the dihydropyridine structure enhanced selectivity and potency against cyclin-dependent kinases (CDK), with some derivatives showing IC50 values as low as 0.36 µM against CDK2 .

Comparative Data Table

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C13H11NO3 | 1.46 | VEGFR-2 Inhibition |

| Related Dihydropyridine Derivative | C14H13NO3 | 0.36 | CDK2 Inhibition |

| Another Dihydropyridine Compound | C12H10N2O3 | 0.87 | Anticancer Activity |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation and cyclization. For example, analogous dihydropyridine derivatives (e.g., ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) are synthesized via base-catalyzed cyclization under reflux, with solvents like ethanol or DMF optimizing intermediate stability . Temperature control (e.g., 0°C for exothermic steps) and catalysts (Lewis acids or bases) are critical for regioselectivity and minimizing side products . Yield optimization often requires iterative adjustments to reaction time (e.g., 16–24 hours) and stoichiometric ratios of aryl substituents .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the dihydropyridine core and substituent positions. For example, ¹H-NMR signals at δ 6.76–8.42 ppm correlate with aromatic protons, while carbonyl groups (C=O) appear at ~170 ppm in ¹³C-NMR . High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography provides definitive confirmation of stereochemistry, as seen in related compounds (e.g., N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer : Solubility is pH-dependent due to the carboxylic acid moiety. In polar aprotic solvents (e.g., DMSO), the compound exhibits moderate solubility (~10 mg/mL), while aqueous buffers (pH >7) enhance solubility via deprotonation. Stability studies using HPLC-UV indicate degradation under prolonged light exposure, necessitating storage in amber vials at –20°C .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methyl group substitution) impact bioactivity?

- Methodological Answer : Comparative studies with analogs (e.g., 1-(4-fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) reveal that electron-withdrawing groups (e.g., –F) enhance binding to target enzymes (e.g., kinases) by 20–30%, while methyl groups improve membrane permeability due to increased lipophilicity (logP +0.5) . Structure-activity relationship (SAR) models suggest that para-substitutions on the phenyl ring optimize steric compatibility with hydrophobic binding pockets .

Q. What computational strategies are effective for predicting interaction mechanisms with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (100 ns trajectories) predict stable binding to cyclooxygenase-2 (COX-2), with key hydrogen bonds between the carboxylic acid group and Arg120/His90 residues. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) further validate charge distribution and reactive sites for electrophilic attack .

Q. How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. For example, IC₅₀ values for COX-2 inhibition vary between 1–10 µM depending on buffer ionic strength and enzyme source (human recombinant vs. murine). Normalizing data to internal controls (e.g., celecoxib) and using orthogonal assays (e.g., fluorescence polarization vs. ELISA) improve reproducibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Large-scale synthesis faces racemization risks at the dihydropyridine ring. Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity (>98% ee) when using asymmetric catalysis (e.g., L-proline as a organocatalyst). Continuous flow reactors reduce side reactions by minimizing residence time at high temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。